BDP TMR carboxylic acid

Fluorescence Quantum Yield Fluorescence Brightness TAMRA Channel

BDP TMR carboxylic acid (CAS 287384-28-5) is a boron-dipyrromethene (BODIPY) class fluorophore that emits bright orange-red fluorescence. The compound is characterized by excitation and emission maxima at approximately 542-545 nm and 570-574 nm respectively , and is supplied as a free carboxylic acid that can serve as a non-reactive control or be activated for conjugation to primary amines via standard carbodiimide chemistry.

Molecular Formula C21H21BF2N2O3
Molecular Weight 398.2 g/mol
Cat. No. B1192297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBDP TMR carboxylic acid
SynonymsBDP TMR carboxylic acid
Molecular FormulaC21H21BF2N2O3
Molecular Weight398.2 g/mol
Structural Identifiers
InChIInChI=1S/C21H21BF2N2O3/c1-13-18(9-11-21(27)28)14(2)25-20(13)12-16-6-10-19(26(16)22(25,23)24)15-4-7-17(29-3)8-5-15/h4-8,10,12H,9,11H2,1-3H3,(H,27,28)
InChIKeyXNXZTGCQHQKUMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BDP TMR Carboxylic Acid: Procurement-Ready Orange Fluorescent Dye Specifications and Spectral Identity


BDP TMR carboxylic acid (CAS 287384-28-5) is a boron-dipyrromethene (BODIPY) class fluorophore that emits bright orange-red fluorescence [1]. The compound is characterized by excitation and emission maxima at approximately 542-545 nm and 570-574 nm respectively , and is supplied as a free carboxylic acid that can serve as a non-reactive control or be activated for conjugation to primary amines via standard carbodiimide chemistry .

Why Generic Substitution Fails: BDP TMR Carboxylic Acid Differentiation from Standard Rhodamine Dyes


Substituting a generic tetramethylrhodamine (TAMRA) or other rhodamine dye for BDP TMR carboxylic acid can lead to significant performance gaps in fluorescence intensity, photostability, and assay compatibility. BDP TMR's boron-dipyrromethene core confers a quantum yield (up to 0.95) that is substantially higher than that of TAMRA, resulting in much brighter fluorescence [1]. Furthermore, the dye exhibits a relatively long excited-state lifetime, making it uniquely suited for fluorescence polarization assays where TAMRA's performance is limited . These differences are quantifiable and directly impact experimental sensitivity and data quality in microscopy, flow cytometry, and bioconjugation workflows.

BDP TMR Carboxylic Acid: Quantitative Performance Evidence for Scientific Selection


Fluorescence Brightness Advantage Over Tetramethylrhodamine (TAMRA)

BDP TMR carboxylic acid demonstrates a substantially higher fluorescence quantum yield (Φ) of 0.95 compared to the typical TAMRA fluorophore, which generally exhibits a quantum yield of approximately 0.41 in aqueous buffers [1]. This difference directly translates to a >2-fold increase in brightness, as reported by vendors who state the dye is 'much brighter than TAMRA' . The high quantum yield is a characteristic of the BODIPY core structure, which minimizes non-radiative decay pathways [1].

Fluorescence Quantum Yield Fluorescence Brightness TAMRA Channel

Extended Excited-State Lifetime for Fluorescence Polarization Assays

BDP TMR possesses a relatively long excited-state lifetime, typically reported as 5 nanoseconds or longer , which is a critical parameter for fluorescence polarization (FP) assays. This extended lifetime allows for greater rotational diffusion of the fluorophore before emission, making it more sensitive to changes in molecular size and binding events. In contrast, TAMRA exhibits a shorter lifetime that limits its utility in FP applications .

Fluorescence Lifetime Fluorescence Polarization Anisotropy

Enhanced Cellular Accumulation and Diffusivity Compared to Other Fluorophores

A comparative study of azide-linked fluorophores for intracellular click chemistry found that BODIPY-based probes (which includes BDP TMR) demonstrated superior cellular accumulation compared to other tested fluorophores [1]. Furthermore, TAMRA-based probes had the most uniform intracellular distribution and best cytosolic diffusivity, while BODIPY-TMR azides also showed favorable accumulation profiles [1]. This indicates that BDP TMR-based probes, such as those derived from the carboxylic acid, are well-suited for intracellular labeling and tracking applications.

Cellular Uptake Intracellular Diffusivity Click Chemistry

Superior Photostability for Extended Imaging Sessions

BDP TMR carboxylic acid is consistently reported to exhibit high photostability, a property that is intrinsic to the BODIPY family and is a key differentiator from traditional rhodamine dyes . While direct quantitative photobleaching half-life data comparing BDP TMR to TAMRA under identical conditions is not available from the provided sources, the BODIPY class is widely recognized for its resistance to photobleaching, which is a critical parameter for time-lapse imaging and quantitative fluorescence microscopy . This stability translates to more reproducible data and the ability to capture longer dynamic processes.

Photostability Photobleaching Fluorescence Microscopy

Optimal Research and Industrial Applications for BDP TMR Carboxylic Acid


High-Sensitivity Fluorescence Polarization Assays for Drug Discovery

Leverage the extended excited-state lifetime (≥5 ns) of BDP TMR to develop robust fluorescence polarization assays for high-throughput screening of small molecule-protein interactions. The carboxylic acid group allows for facile conjugation to target ligands, creating probes that are highly sensitive to changes in molecular rotation upon binding .

Live-Cell Imaging of Intracellular Targets with Enhanced Accumulation

Utilize BDP TMR-derived probes (e.g., azides, alkynes) for copper-free click chemistry labeling in live cells. The BODIPY core ensures superior cellular accumulation and favorable intracellular distribution, enabling clear visualization of low-abundance targets with reduced background [1]. The carboxylic acid serves as the starting material for synthesizing these clickable derivatives.

Quantitative Fluorescence Microscopy Requiring High Photostability

Perform extended time-lapse imaging or z-stack acquisition with minimal signal loss. The high photostability of the BODIPY core minimizes photobleaching, ensuring consistent signal intensity throughout the experiment. This is particularly valuable for studying slow cellular processes or for quantitative colocalization analyses .

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